molecular formula C12H19N5O2S B6470937 3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-(oxan-4-yl)urea CAS No. 2640973-20-0

3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-(oxan-4-yl)urea

Cat. No.: B6470937
CAS No.: 2640973-20-0
M. Wt: 297.38 g/mol
InChI Key: UAEKUPPJXCBCGK-UHFFFAOYSA-N
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Description

3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-(oxan-4-yl)urea is a useful research compound. Its molecular formula is C12H19N5O2S and its molecular weight is 297.38 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-(oxan-4-yl)urea is 297.12594604 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-(oxan-4-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-(oxan-4-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2S/c1-8-15-16-12(20-8)17-6-10(7-17)14-11(18)13-9-2-4-19-5-3-9/h9-10H,2-7H2,1H3,(H2,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEKUPPJXCBCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that 1,3,4-thiadiazole derivatives often interact with biological targets to exert their effects. The interaction with these targets can lead to changes in cellular processes, which can result in the observed biological activities.

Biochemical Pathways

It is known that 1,3,4-thiadiazole derivatives can affect various biochemical pathways due to their wide range of biological activities. The downstream effects of these pathway alterations can lead to the observed antimicrobial, antifungal, and anticancer effects.

Result of Action

It is known that 1,3,4-thiadiazole derivatives can have potent antimicrobial, antifungal, and anticancer effects. These effects are likely the result of the compound’s interaction with its biological targets and its impact on various biochemical pathways.

Biological Activity

The compound 3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-(oxan-4-yl)urea is a member of the 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicine, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N4O2SC_{14}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 338.5 g/mol. The structure features a thiadiazole ring, an azetidine moiety, and an oxan-4-yl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC14H18N4O2SC_{14}H_{18}N_{4}O_{2}S
Molecular Weight338.5 g/mol
CAS Number2415454-20-3

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties against various bacterial and fungal strains. In particular, compounds containing the thiadiazole ring have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study : A study published in PMC demonstrated that compounds similar to 3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-(oxan-4-yl)urea exhibited minimum inhibitory concentrations (MICs) as low as 0.03–0.06 µg/mL against Staphylococcus aureus and Streptococcus pyogenes . This suggests a strong potential for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. The structure–activity relationship (SAR) analysis shows that modifications in the thiadiazole ring can enhance anticancer efficacy.

Research Findings :

  • A derivative of the compound demonstrated selective cytotoxicity against MCF-7 breast cancer cells with a GI50 value of approximately 25 µM .
  • Another study indicated that compounds with electron-withdrawing groups at specific positions on the thiadiazole ring exhibited increased activity against cancer cell lines .

The mechanism by which 3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-(oxan-4-yl)urea exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis.
  • Signal Transduction Modulation : It may alter signaling pathways that regulate cell growth and apoptosis.

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